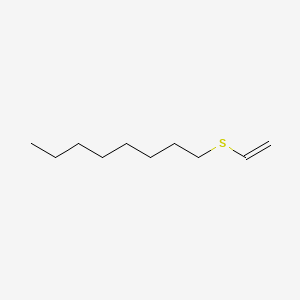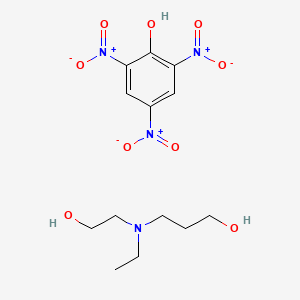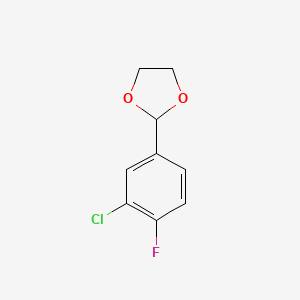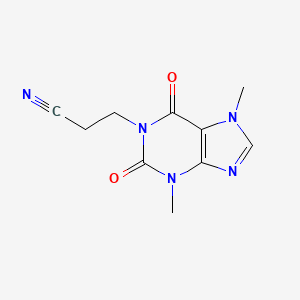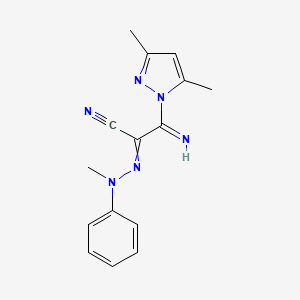
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring, an imino group, and a cyanide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dimethylpyrazole, methylaniline, and cyanide sources .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The imino and cyanide groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylaniline: This compound shares the pyrazole ring but differs in the substitution pattern and functional groups.
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
Uniqueness
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide stands out due to its combination of the pyrazole ring, imino group, and cyanide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88482-52-4 |
|---|---|
Fórmula molecular |
C15H16N6 |
Peso molecular |
280.33 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C15H16N6/c1-11-9-12(2)21(18-11)15(17)14(10-16)19-20(3)13-7-5-4-6-8-13/h4-9,17H,1-3H3 |
Clave InChI |
UXWLRTVZKNPKDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=N)C(=NN(C)C2=CC=CC=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


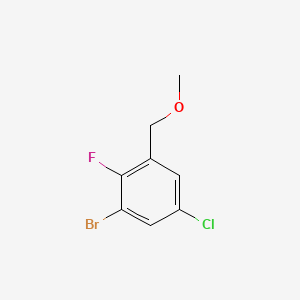
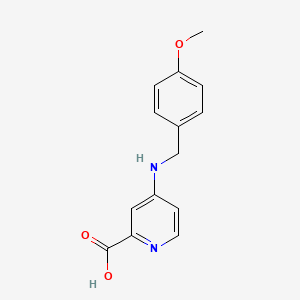
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
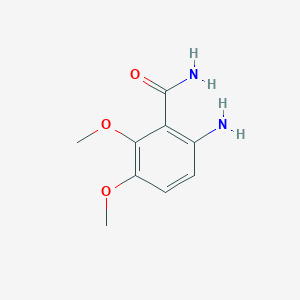
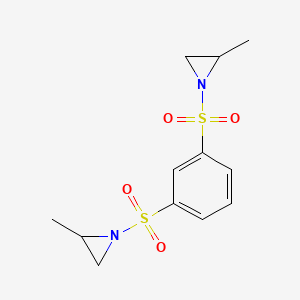
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
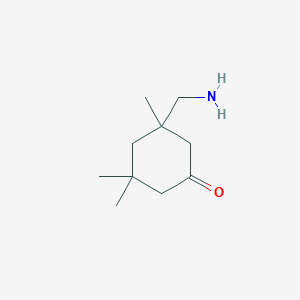
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
